molecular formula C14H20N2O2 B7500564 2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide

2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide

Cat. No. B7500564
M. Wt: 248.32 g/mol
InChI Key: GKEAAKIDTIWRAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide, commonly known as HPPH, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. HPPH is a synthetic compound that is used as a research tool to study the mechanism of action of various biological processes.

Mechanism of Action

HPPH works by binding to specific receptors and enzymes in the body, thereby blocking their activity. It has been found to bind to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the activity of this transporter, HPPH increases the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
HPPH has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also has anti-inflammatory properties and has been found to reduce the levels of pro-inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HPPH in lab experiments is its high potency and specificity. It has been found to be highly effective in inhibiting the activity of specific enzymes and receptors. However, one of the limitations of using HPPH is its potential toxicity. It is important to use HPPH in a controlled manner and to follow proper safety protocols.

Future Directions

There are several potential future directions for the use of HPPH in scientific research. One area of interest is its potential use in the treatment of drug addiction. HPPH has been found to reduce the rewarding effects of drugs such as cocaine and amphetamines, which could make it a useful tool in the treatment of addiction. Another potential direction is its use in the treatment of depression. HPPH has been found to increase the levels of certain neurotransmitters that are associated with mood regulation, which could make it a useful tool in the treatment of depression.
Conclusion:
In conclusion, HPPH is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential use in the treatment of various diseases and has been found to have various biochemical and physiological effects on the body. While there are limitations to its use in lab experiments, there are several potential future directions for the use of HPPH in scientific research.

Synthesis Methods

HPPH can be synthesized using a multi-step process that involves the reaction of 4-piperidone hydrochloride with 2-methylphenylacetyl chloride in the presence of a base. The resulting compound is then treated with hydroxylamine hydrochloride to yield HPPH.

Scientific Research Applications

HPPH has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.

properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-4-2-3-5-13(11)15-14(18)10-16-8-6-12(17)7-9-16/h2-5,12,17H,6-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEAAKIDTIWRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxypiperidin-1-yl)-N-(2-methylphenyl)acetamide

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